- Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104
Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
CAS-Nr.:957207-09-9
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (4-Bromo-3-(trifluoromethyl)phenyl)methanol
- 4-bromo-3-(trifluoromethyl)Benzenemethanol
- 4-Bromo-3-(trifluoromethyl)benzyl alcohol
- [4-Bromo-3-(trifluoromethyl)phenyl]methanol
- JZNXJKZTUXTCPS-UHFFFAOYSA-N
- SBB101529
- AM84226
- AB0043292
- Z1197
- ST24034620
- Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
- [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
- 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
- 4-Bromo-3-trifluoromethylbenzyl alcohol
- PS-7418
- DTXSID70672894
- CS-0030504
- MFCD08059129
- EN300-1936413
- 957207-09-9
- (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
- AKOS016008307
- DB-367492
- SCHEMBL2094824
-
- MDL: MFCD08059129
- Inchi: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
- InChI-Schlüssel: JZNXJKZTUXTCPS-UHFFFAOYSA-N
- Lächelt: FC(C1C(Br)=CC=C(CO)C=1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 253.95541g/mol
- Monoisotopenmasse: 253.95541g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 171
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 20.2
- XLogP3: 2.6
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$497 | 2021-06-17 | |
| Alichem | A013012820-250mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013012820-500mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013012820-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$346 | 2024-07-18 | |
| Apollo Scientific | PC6024-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 1g |
£34.00 | 2025-02-21 | |
| Apollo Scientific | PC6024-5g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 5g |
£143.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-50mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 50mg |
304.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-200mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 200mg |
609.0CNY | 2021-08-04 | |
| TRC | B695975-100mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 100mg |
$ 87.00 | 2023-04-18 |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 18 h, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referenz
- Preparation of siponimod intermediate, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
Referenz
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referenz
- Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity, Bioconjugate Chemistry, 2020, 31(2), 224-228
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation of amide substituted thiazoles as modulators of RORγt, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referenz
- Copper is an endogenous modulator of neural circuit spontaneous activity, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Referenz
- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referenz
- Preparation of trifluoromethyl alcohols as modulators of RORγt, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
Referenz
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Preparation of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, India, , ,
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzaldehyde
- Methyl 3,4-bis(trifluoromethyl)benzoate
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Verwandte Literatur
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol) Verwandte Produkte
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